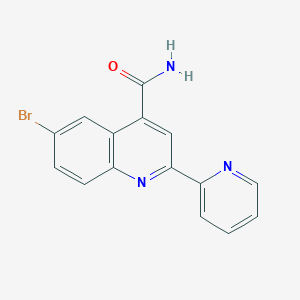![molecular formula C24H31N3O4 B5794410 N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)
N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide, also known as DEBOP or Temozolomide, is a synthetic oral chemotherapy drug used to treat certain types of brain cancer. It is a prodrug that is converted to its active form through hydrolysis in the liver. Temozolomide is an important drug in the treatment of glioblastoma multiforme, a highly aggressive brain tumor with a poor prognosis.
作用机制
Temozolomide works by damaging the DNA of cancer cells, which leads to their death. It is an alkylating agent that adds methyl groups to the DNA molecule, causing the strands to cross-link and preventing the cancer cells from dividing. Temozolomide is selective for cancer cells, as it targets cells that have a high rate of DNA replication.
Biochemical and Physiological Effects:
Temozolomide has several biochemical and physiological effects on the body. It can cause myelosuppression, which is a decrease in the number of blood cells produced by the bone marrow. This can lead to anemia, thrombocytopenia, and neutropenia. Temozolomide can also cause nausea, vomiting, and fatigue, which are common side effects of chemotherapy drugs.
实验室实验的优点和局限性
Temozolomide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying cancer biology. Temozolomide is also relatively easy to administer and can be used in a variety of experimental settings. However, there are also limitations to using temozolomide in lab experiments. It can be toxic to normal cells, which can limit its usefulness in certain experiments. Additionally, the high cost of the drug can be a barrier to its use in some labs.
未来方向
There are several future directions for research on temozolomide. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with temozolomide. Additionally, there is ongoing research into the use of temozolomide in combination with other drugs or immunotherapies to improve cancer treatment outcomes.
合成方法
Temozolomide is synthesized through a multistep reaction process that involves the reaction of 3,4-diethoxybenzoic acid with methylamine, followed by the reaction with phosgene and piperidine. The final product is obtained after purification through crystallization.
科学研究应用
Temozolomide has been extensively studied for its antitumor activity in various types of cancer, including glioblastoma multiforme, melanoma, and lymphoma. It is used in combination with other chemotherapy drugs or radiation therapy to improve the overall survival rate of cancer patients. Temozolomide has also been investigated for its potential use in the treatment of other types of cancer, such as pancreatic cancer and neuroendocrine tumors.
属性
IUPAC Name |
[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-3-29-21-13-12-20(16-22(21)30-4-2)24(28)31-26-23(25)19-10-8-18(9-11-19)17-27-14-6-5-7-15-27/h8-13,16H,3-7,14-15,17H2,1-2H3,(H2,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPBKHHPDNMJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)CN3CCCCC3)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)CN3CCCCC3)\N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
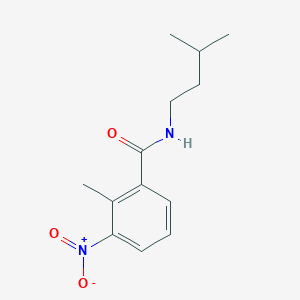

![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5794350.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
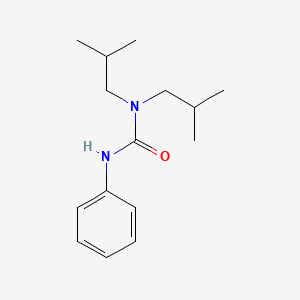

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)
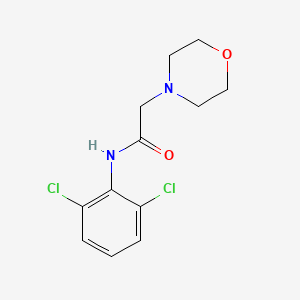
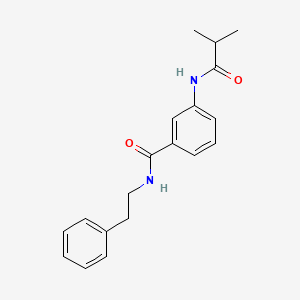

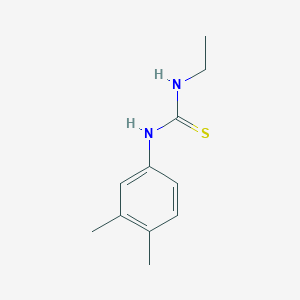

![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
